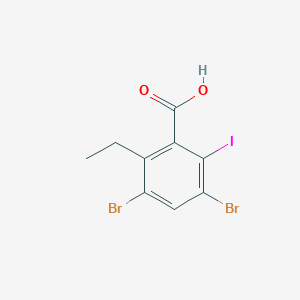

3,5-Dibromo-2-ethyl-6-iodobenzoic acid

Beschreibung

Overview of Benzoic Acid Derivatives in Synthetic Organic Chemistry

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in the synthesis of a wide array of organic compounds. arctomsci.com The carboxyl group can undergo a variety of transformations, including esterification, amidation, and reduction, providing access to a diverse range of functional groups. arctomsci.com Furthermore, the aromatic ring of benzoic acid can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that modulate the molecule's electronic and steric properties. nih.gov These derivatives are integral to the pharmaceutical, agrochemical, and polymer industries. apolloscientific.co.ukchemicalbook.com

Significance of Halogen Substitution Patterns in Aromatic Systems

The introduction of halogen atoms onto an aromatic ring dramatically influences its reactivity and physical properties. Halogens exert a dual electronic effect: a deactivating inductive effect due to their high electronegativity and a weakly activating or deactivating resonance effect depending on the specific halogen. nih.govmdpi.com This interplay of electronic effects, combined with the steric bulk of the halogen atoms, dictates the regioselectivity of subsequent reactions on the aromatic ring. mdpi.com The specific pattern of halogen substitution is therefore a critical design element in the synthesis of targeted molecules, enabling precise control over reaction outcomes.

Chemical Uniqueness of 3,5-Dibromo-2-ethyl-6-iodobenzoic Acid within the Polyhalogenated Aryl Carboxylic Acid Family

"this compound" (CAS No: 2319580-35-1) presents a fascinating case study in molecular design. apolloscientific.co.ukchemicalbook.com Its structure is characterized by a dense packing of bulky and electronically distinct halogen atoms—two bromine atoms and one iodine atom—in addition to an ethyl group and a carboxylic acid function. This specific arrangement of substituents is expected to create a highly sterically hindered and electronically complex aromatic system. The presence of three different halogens offers potential for regioselective transformations, as the carbon-iodine, carbon-bromine, and carbon-hydrogen bonds will exhibit differential reactivity. The ethyl group at the 2-position further contributes to the steric crowding around the carboxylic acid, potentially influencing its acidity and reactivity.

Table 1: Key Identifiers for this compound

| Identifier | Value |

| CAS Number | 2319580-35-1 |

| MDL Number | MFCD35057813 |

This data is sourced from chemical supplier catalogs. apolloscientific.co.ukchemicalbook.com

Current Research Landscapes and Prospective Avenues for this compound Studies

Despite its intriguing structure, a comprehensive review of the scientific literature reveals a notable scarcity of dedicated research on "this compound." While the compound is commercially available from suppliers, indicating its potential use as a building block in proprietary synthetic endeavors, published academic studies focusing on its synthesis, properties, and applications are not readily found. apolloscientific.co.ukchemicalbook.com

This information gap presents a fertile ground for future research. Prospective avenues of study could include:

Development of Novel Synthetic Routes: Devising efficient and scalable methods for the synthesis of this highly substituted benzoic acid would be a valuable contribution to synthetic organic chemistry.

Investigation of Physicochemical Properties: Detailed characterization of its spectroscopic data (NMR, IR, Mass Spectrometry), pKa, and solid-state structure would provide fundamental insights into its molecular nature.

Exploration of Reactivity: A systematic study of its reactivity, particularly the selective functionalization of the C-I and C-Br bonds through cross-coupling reactions, could unlock its potential as a versatile synthetic intermediate.

Potential Applications: Given the prevalence of polyhalogenated compounds in materials science and medicinal chemistry, future research could explore the utility of "this compound" and its derivatives in the development of novel polymers, liquid crystals, or biologically active molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dibromo-2-ethyl-6-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br2IO2/c1-2-4-5(10)3-6(11)8(12)7(4)9(13)14/h3H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRGJMWOWKDJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1Br)Br)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 3,5 Dibromo 2 Ethyl 6 Iodobenzoic Acid and Analogous Systems

Retrosynthetic Analysis and Key Disconnection Strategies for the 3,5-Dibromo-2-ethyl-6-iodobenzoic Acid Core

A retrosynthetic analysis of this compound suggests several possible synthetic routes. The primary disconnections involve the carbon-halogen and carbon-carbon bonds, as well as the formation of the carboxylic acid group.

A plausible retrosynthetic pathway begins with the disconnection of the iodine atom at the C6 position. This step is envisioned as a late-stage, directed C-H activation/iodination, a modern and efficient method for introducing iodine ortho to a directing group, in this case, the carboxylic acid. This leads to the precursor 3,5-Dibromo-2-ethylbenzoic acid .

Further disconnection of the two bromine atoms at the C3 and C5 positions suggests an electrophilic aromatic bromination of a 2-ethylbenzoic acid precursor. The directing effects of the ethyl group (ortho, para-directing) and the carboxylic acid group (meta-directing) must be carefully considered to achieve the desired regioselectivity.

The next key disconnection is the introduction of the ethyl group at the C2 position. A standard approach for this would be a Friedel-Crafts reaction. However, Friedel-Crafts reactions are generally ineffective on deactivated rings, such as benzoic acid. This critical limitation suggests that the ethyl group should be introduced prior to the carboxylic acid functionality. A more viable strategy, therefore, involves starting with an ethylbenzene derivative.

An alternative and more robust retrosynthetic approach starts with a different precursor, such as 2-ethyltoluene . This molecule can be strategically halogenated and then the methyl group can be oxidized to a carboxylic acid in a later step. This pathway avoids the problematic alkylation of a deactivated benzoic acid ring. This leads to the following forward synthetic plan:

Alkylation: Introduction of an acetyl group to a suitable brominated toluene derivative via Friedel-Crafts acylation, followed by reduction to an ethyl group.

Halogenation: Sequential introduction of bromine and iodine atoms onto the aromatic ring, guided by the directing effects of the existing substituents.

Oxidation: Conversion of the methyl group to a carboxylic acid.

Final Halogenation: A final directed iodination to install the last halogen.

A simplified retrosynthetic schematic is presented below:

Introduction of the Ethyl Substituent

Advanced Coupling Strategies for Alkyl Group Incorporation

The introduction of an ethyl group onto a pre-halogenated aromatic core is a critical step in the synthesis of this compound. Modern cross-coupling reactions provide powerful tools for forging carbon-carbon bonds with high efficiency and selectivity.

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions are paramount for C(sp²)-C(sp³) bond formation. The Negishi and Kumada couplings are particularly well-suited for this purpose.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. synarchive.comwikipedia.org For the synthesis of an ethyl-substituted arene, an ethylzinc halide (e.g., EtZnBr) would be coupled with a polyhalogenated aryl iodide or bromide. Palladium catalysts generally offer higher yields and greater tolerance for various functional groups compared to nickel. wikipedia.org The reaction is notable for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (e.g., ethylmagnesium bromide) and an organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a cost-effective choice for creating C-C bonds. wikipedia.orgslideshare.net The choice of catalyst and ligand is crucial for success, especially with sterically hindered or functionally diverse substrates. nih.gov

Copper-Catalyzed Alkylation: Copper-catalyzed methods for the asymmetric conjugate addition (ACA) of organometallic reagents, such as dialkylzincs, have also been developed. These reactions can introduce alkyl groups onto various heterocyclic acceptors and other activated systems with high enantioselectivity. beilstein-journals.org

The selection of a specific coupling strategy depends on the nature of the starting halogenated precursor. Given the typical reactivity trend of aryl halides in palladium-catalyzed reactions (I > Br > Cl), the ethyl group could be selectively introduced at the most reactive halide position under carefully controlled conditions. wikipedia.org

Carboxylic Acid Group Formation and Derivatization

The introduction and subsequent modification of the carboxylic acid group are final, crucial phases in the synthesis of the target molecule and its analogs.

Carboxylation of Halogenated Aromatic Precursors

Formation of the benzoic acid moiety can be achieved by introducing a carboxyl group onto the halogenated aromatic ring. This is typically accomplished through the carboxylation of an organometallic intermediate or, more recently, via direct C-H carboxylation.

A common laboratory-scale method involves the conversion of an aryl halide to an organolithium or Grignard reagent, followed by quenching with carbon dioxide (CO₂). For a precursor such as 1,3-dibromo-2-ethyl-4-iodobenzene, metal-halogen exchange (e.g., with n-butyllithium) would preferentially occur at the most reactive carbon-iodine bond, generating an aryllithium species that can then react with CO₂ to form the corresponding lithium carboxylate, which is subsequently protonated to yield the carboxylic acid.

An alternative, sustainable approach involves the palladium-catalyzed hydroxycarbonylation of aryl iodides using electrochemically reduced CO₂ as a source of carbon monoxide (CO). nih.gov This method avoids the use of highly reactive organometallic reagents and utilizes abundant feedstocks. nih.gov

| Method | Precursor | Reagents | Product | Key Features |

| Organometallic Carboxylation | Aryl Halide (Ar-X) | 1. Mg or R-Li2. CO₂3. H₃O⁺ | Benzoic Acid (Ar-COOH) | Well-established, versatile method. |

| Hydroxycarbonylation | Aryl Iodide (Ar-I) | CO (from eCO₂RR), H₂O, Pd Catalyst | Benzoic Acid (Ar-COOH) | Sustainable, uses heterogeneous catalysts. nih.gov |

| Direct Halogenation | Substituted Benzoic Acid | Halogen, Organic Acid, Oxidant | Polyhalogenated Benzoic Acid | Catalytic electrophilic substitution. google.com |

Interconversion of Carboxylic Acid Derivatives (e.g., esters, amides)

The carboxylic acid group of this compound serves as a versatile handle for further functionalization into derivatives such as esters and amides. These transformations are fundamental in modifying the compound's properties for various applications.

Esterification: Benzoic acids can be converted to their corresponding esters by reacting with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride) followed by reaction with an alcohol.

Amidation: Similarly, amides are readily prepared by reacting the acyl chloride with a primary or secondary amine. Direct conversion of the carboxylic acid to an amide is also possible using coupling agents.

These interconversions allow for the synthesis of a library of compounds from a common benzoic acid intermediate, which is a standard strategy in pharmaceutical and materials science research. mdpi.com

Chemo- and Regioselective Cross-Coupling Reactions in Halogenated Benzoic Acid Synthesis

The presence of multiple, different halogen atoms on the benzoic acid core allows for selective, stepwise functionalization using cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds is the key to achieving high chemo- and regioselectivity.

Palladium-Catalyzed Methodologies (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds and functionalizing polyhalogenated arenes. nih.govacs.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The oxidative addition step is typically the selectivity-determining step, with the rate following the order C–I > C–OTf > C–Br >> C–Cl.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. nih.gov It is widely used due to the stability and low toxicity of the boron reagents and the mild reaction conditions. By carefully selecting the catalyst and reaction temperature, it is possible to selectively couple at the more reactive C-I bond of a bromo-iodinated arene while leaving the C-Br bond intact for subsequent transformations.

Stille Coupling: The Stille reaction employs an organotin reagent (organostannane) as the coupling partner. A key advantage of the Stille coupling is its tolerance of a wide array of functional groups, making it suitable for complex and highly functionalized molecules.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. It requires both a palladium catalyst and a copper(I) co-catalyst. The Sonogashira coupling is highly effective for the selective functionalization at the C-I position of polyhalogenated substrates.

| Coupling Reaction | Organometallic Reagent | Bond Formed | Catalyst System |

| Suzuki-Miyaura | Boronic Acid/Ester (R-B(OR)₂) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) catalyst, Base |

| Stille | Organostannane (R-SnR'₃) | C(sp²)-C(sp²), C(sp²)-C(sp³) | Pd(0) catalyst |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

Copper-Mediated Coupling Reactions

Copper-mediated reactions, particularly Ullmann-type couplings, represent a classical and still valuable method for forming carbon-carbon and carbon-heteroatom bonds. While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of milder, catalytic protocols.

Copper catalysis can be employed for various transformations, including C-H functionalization and coupling reactions involving benzoic acid derivatives. For instance, copper can mediate the direct ortho C-H bond sulfonylation of benzoic acids when a directing group is employed. This demonstrates copper's utility in regioselective transformations on substituted benzoic acid systems. Furthermore, copper(I) salts are known to have a synergistic effect in some palladium-catalyzed reactions, such as the Stille coupling, enhancing reaction rates and yields.

Stereochemical Control in Cross-Coupling Processes

The synthesis of complex molecules such as this compound and its analogs often requires precise control over the three-dimensional arrangement of atoms, or stereochemistry. In the context of cross-coupling reactions, which are pivotal for constructing the carbon-carbon bonds in these systems, achieving stereochemical control is a significant challenge, particularly when creating chiral molecules. This section delves into the strategic methodologies employed to influence the stereochemical outcome of cross-coupling processes relevant to the synthesis of such polysubstituted aromatic compounds.

The primary strategies for stereochemical control in cross-coupling reactions can be broadly categorized into two main approaches: the use of chiral ligands in asymmetric catalysis and substrate-controlled diastereoselectivity. These methods are crucial for the synthesis of enantiomerically enriched or diastereomerically pure products.

A significant area of research has been the development of chiral ligands that can induce asymmetry in the cross-coupling reaction. These ligands coordinate to the metal catalyst, typically palladium, creating a chiral environment that favors the formation of one enantiomer over the other. The design of effective chiral ligands is guided by several principles, including the need for a defined helical twist, bidentate coordination to the metal center, and proximity of the chiral element to the reaction site. uow.edu.au

One successful approach involves the use of chiral-bridged biphenyl monophosphine ligands. beilstein-journals.org These ligands have demonstrated superiority in both reactivity and enantioselectivity in the asymmetric Suzuki-Miyaura coupling of sterically hindered substrates. For instance, in the coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids, high yields and good enantioselectivities (up to 88% ee) have been achieved. beilstein-journals.org The steric hindrance from ortho-substituents on the bromobenzene substrates, coupled with potential interactions between the substrate and the catalyst, appear to be crucial for achieving high enantioselectivity. beilstein-journals.org

The following table summarizes the performance of different chiral phosphine ligands in a model asymmetric Suzuki-Miyaura coupling reaction.

| Ligand | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| L1 | 2.5 | THF | K3PO4 | 50 | 85 | 75 |

| L2 | 2.5 | Toluene | Cs2CO3 | 60 | 92 | 82 |

| L3 | 2.0 | Dioxane | K3PO4 | 50 | 88 | 78 |

| L7 | 2.5 | THF | K3PO4 | 50 | 99 | 88 |

| MOP | 2.5 | THF | K3PO4 | 50 | 75 | 65 |

This data is representative of typical results found in the literature for asymmetric Suzuki-Miyaura couplings and is based on findings from similar systems. beilstein-journals.org

In addition to ligand-controlled asymmetry, the inherent chirality of the substrate can be used to direct the stereochemical outcome of a cross-coupling reaction. This approach, known as substrate-controlled diastereoselectivity, relies on the transfer of stereochemical information from the starting material to the product. nih.gov For this to be effective, the cross-coupling reaction must proceed through a mechanism that preserves or inverts the original stereochemistry in a predictable manner.

For example, the stereochemical course of Suzuki-Miyaura reactions using alkylboron nucleophiles can be influenced by the nature of the supporting phosphine ligand. nih.gov Bulky, electron-deficient ligands can promote a stereoretentive pathway, while bulky, electron-rich ligands can favor a stereoinvertive pathway. nih.gov This demonstrates the intricate interplay between ligand electronics and substrate structure in dictating the stereochemical outcome.

In the context of synthesizing analogs of this compound that may contain stereocenters on the ethyl group or other substituents, these principles of stereochemical control would be directly applicable. The choice of chiral ligand or the use of an enantioenriched substrate would be critical in achieving the desired stereoisomer.

The table below illustrates the effect of different ligands on the stereochemical outcome of a generic Suzuki-Miyaura cross-coupling of a secondary alkylboron reagent.

| Ligand | Ligand Type | Stereochemical Outcome |

| bis-CF3PhXPhos | Electron-deficient | Predominantly Retention |

| PtBu3 | Electron-rich | Predominantly Inversion |

| Pad3 | Electron-rich | Predominantly Inversion |

This table is a conceptual representation based on findings related to the stereochemical course of Suzuki reactions with alkylboron nucleophiles. nih.gov

Ultimately, the successful synthesis of stereochemically defined molecules like this compound and its analogs via cross-coupling reactions hinges on a deep understanding of these stereochemical control elements. The rational design of chiral ligands and the strategic use of substrate-based control are indispensable tools for the modern synthetic chemist.

Mechanistic Investigations into the Formation and Reactivity of 3,5 Dibromo 2 Ethyl 6 Iodobenzoic Acid

Pathways of Electrophilic Aromatic Substitution in Polyhalogenated Benzoic Acid Synthesis

The synthesis of polyhalogenated benzoic acids is fundamentally governed by the principles of electrophilic aromatic substitution (EAS). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the benzenonium ion), followed by deprotonation to restore aromaticity. msu.edulumenlearning.com The rate-determining step is typically the formation of this carbocation, as it temporarily disrupts the aromatic system. masterorganicchemistry.commsu.edu

In the context of synthesizing a molecule like 3,5-Dibromo-2-ethyl-6-iodobenzoic acid, the directing effects of the substituents are paramount. The carboxylic acid group is a deactivating, meta-directing group due to its electron-withdrawing nature. reddit.com Conversely, halogen substituents are deactivating yet ortho-, para-directing. When multiple substituents are present, their combined electronic and steric influences dictate the position of subsequent substitutions.

The formation of a polyhalogenated benzoic acid involves a sequence of halogenation steps. For instance, in the bromination of a benzoic acid derivative, a Lewis acid catalyst like FeBr₃ is used to polarize the Br-Br bond, generating a potent electrophile that can be attacked by the deactivated ring. masterorganicchemistry.comlibretexts.org Iodination can be achieved with I₂ in the presence of an oxidizing agent, which forms the active electrophilic iodine species. masterorganicchemistry.com The regioselectivity of each halogenation step is a complex interplay between the directing effects of the carboxyl group and the already present substituents.

| Substituent Group | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -COOH (Carboxyl) | Electron-withdrawing | Meta | Deactivating |

| -Br, -I (Halogens) | Inductively withdrawing, Resonance donating | Ortho, Para | Deactivating |

| -C₂H₅ (Ethyl) | Electron-donating (hyperconjugation) | Ortho, Para | Activating |

Detailed Mechanistic Cycles of Directed C-H Activation (e.g., Ir-catalyzed ortho-iodination)

A powerful strategy for the selective introduction of substituents is transition-metal-catalyzed C-H activation. For the specific ortho-iodination of benzoic acids, iridium catalysts have proven highly effective. acs.orgresearchgate.net This method utilizes the carboxylic acid moiety as a directing group to achieve high regioselectivity. acs.orgresearchgate.net

The catalytic cycle for Ir-catalyzed ortho-iodination typically involves an Ir(III)/Ir(V) pathway. acs.org The mechanism can be summarized as follows:

C-H Activation/Metalation : The active Ir(III) catalyst coordinates to the carboxylate of the benzoic acid substrate. This is followed by an intramolecular C-H activation at the ortho position, leading to the formation of a five-membered iridacycle intermediate and releasing a proton. This step is often rate-limiting. acs.orgresearchgate.net

Oxidation : The iridacycle intermediate reacts with an iodine source, such as N-Iodosuccinimide (NIS). The iridium center is oxidized from Ir(III) to Ir(V).

Reductive Elimination : The Ir(V) intermediate undergoes reductive elimination, forming the C-I bond at the ortho position and regenerating the Ir(III) catalyst.

Product Release : The ortho-iodinated benzoic acid dissociates from the catalyst, allowing the catalytic cycle to continue.

This process can be performed under mild conditions and tolerates a variety of functional groups. d-nb.infonih.gov The use of specific solvents, like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can be crucial for enabling the C-H activation process. acs.orgresearchgate.net

Intramolecular Cyclization and Rearrangement Mechanisms in Derivative Formation

The unique substitution pattern of this compound provides opportunities for the synthesis of complex heterocyclic derivatives through intramolecular cyclization. These reactions often involve one of the ortho substituents (the ethyl or iodo group) and the carboxylic acid.

One potential pathway is a radical-induced cyclization. For example, homolytic cleavage of the C-I bond, which is weaker than the C-Br bond, could generate an aryl radical. This radical could then attack the ethyl group, leading to the formation of a new ring system. Another possibility involves the carboxylic acid group acting as an internal nucleophile. rsc.org For instance, under certain conditions, the carboxylate could attack a position on the ring activated by the other substituents, potentially leading to lactone formation, although this is less common without further activation. A proposed mechanism for a related cyclization involves the triplet state of a halogenated precursor undergoing homolytic cleavage of the carbon-halogen bond to produce phenyl and halogen radicals, followed by intramolecular arylation. scilit.com

Decarboxylative Halogenation Mechanisms

Decarboxylative halogenation, or halodecarboxylation, is a reaction where the carboxylic acid group is replaced by a halogen. acs.orgnih.gov This transformation provides a route to polyhalogenated aromatic compounds that might be difficult to access through direct electrophilic halogenation. The mechanism of this reaction can vary depending on the reagents used.

Classic methods, like the Hunsdiecker reaction, involve the formation of a silver salt of the carboxylic acid, which then reacts with a halogen. The mechanism is believed to proceed through a radical pathway:

Formation of an acyl hypohalite intermediate from the silver carboxylate and the halogen.

Homolytic cleavage of the weak O-X bond to generate a carboxyl radical.

Rapid decarboxylation (loss of CO₂) of the carboxyl radical to form an aryl radical.

The aryl radical abstracts a halogen atom from another molecule of the acyl hypohalite or the halogen itself to yield the aryl halide and propagate the radical chain.

Modern variations of this reaction often use transition metal catalysts, such as copper or palladium, under milder conditions. acs.orgorganic-chemistry.org For example, copper-mediated decarboxylative iodination can occur with CuI serving as both the mediator and the iodine source under aerobic conditions. acs.org These methods can offer greater functional group tolerance and avoid the need for stoichiometric silver salts. osti.gov

Nucleophilic Aromatic Substitution Mechanisms in Polyhalogenated Systems

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo nucleophilic aromatic substitution (SₙAr) if they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In this compound, the carboxylic acid group and the three halogen atoms are all electron-withdrawing, making the ring electron-deficient and susceptible to nucleophilic attack.

The SₙAr mechanism proceeds via an addition-elimination pathway:

Nucleophilic Attack : A nucleophile attacks the aromatic ring at a carbon atom bearing a leaving group (in this case, a halogen). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org This is typically the rate-determining step. masterorganicchemistry.com

Stabilization : The negative charge of the intermediate is delocalized onto the electron-withdrawing groups, particularly those at the ortho and para positions relative to the point of attack. libretexts.org

Elimination : The leaving group departs, and the aromaticity of the ring is restored.

The reactivity of the halogens as leaving groups in SₙAr reactions generally follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack. youtube.com Therefore, in this compound, the iodo and bromo groups are potential leaving groups, with their relative reactivity influenced by the specific nucleophile and reaction conditions.

Computational Mechanistic Elucidation (e.g., Transition State Theory, Reaction Pathway Analysis)

Computational chemistry provides powerful tools for elucidating the complex mechanisms of reactions involving molecules like this compound. Density Functional Theory (DFT) is a widely used method to investigate reaction pathways, optimize the structures of intermediates and transition states, and calculate reaction energetics. rsc.orgresearchgate.net

Transition State Theory (TST) is a fundamental concept used in these studies to explain reaction rates. wikipedia.org TST postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which is the structure at the highest point on the reaction energy profile. wikipedia.org By calculating the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state, computational chemists can predict reaction rate constants and compare the feasibility of different mechanistic pathways. wikipedia.org

Reaction Pathway Analysis involves mapping the potential energy surface of a reaction. DFT calculations can identify the lowest energy path from reactants to products, revealing the structures of all intermediates and transition states along the way. nih.gov For instance, in the Ir-catalyzed C-H activation described earlier, computational studies can help determine whether the C-H activation or the oxidative addition step is rate-limiting by comparing the calculated activation energies for each step. acs.org Similarly, for electrophilic aromatic substitution, DFT can be used to calculate the stability of the different possible benzenonium ion intermediates, thereby predicting the regioselectivity of the reaction. researchgate.net These computational insights are invaluable for understanding reaction mechanisms at a molecular level and for designing new synthetic strategies. scielo.org.zarsc.org

Advanced Spectroscopic and Structural Characterization of 3,5 Dibromo 2 Ethyl 6 Iodobenzoic Acid and Its Chemical Congeners

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing intricate details about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable first steps in the characterization of 3,5-Dibromo-2-ethyl-6-iodobenzoic acid. The distinct electronic environments of the protons and carbon atoms, influenced by the electron-withdrawing halogen substituents and the ethyl group, give rise to a unique set of chemical shifts.

In the ¹H NMR spectrum, the aromatic region would be expected to show a single proton signal, corresponding to the hydrogen at the C4 position. Due to the deshielding effects of the adjacent bromine atoms, this proton would likely resonate at a downfield chemical shift, typically in the range of δ 7.5-8.0 ppm. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with their chemical shifts influenced by the proximity to the aromatic ring and its substituents. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield position, often above δ 10 ppm, and its position can be concentration-dependent.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield shift (around 165-175 ppm). The aromatic carbons would appear in the typical aromatic region (δ 110-150 ppm), with their specific shifts dictated by the attached halogens and other substituents. The carbons of the ethyl group would be found in the aliphatic region of the spectrum. The differentiation between isomers would be readily achievable by analyzing the number of signals and their chemical shifts in both ¹H and ¹³C NMR spectra. For instance, a different substitution pattern on the aromatic ring would result in a different number of aromatic proton and carbon signals and distinct splitting patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >10 (broad singlet) | 165-175 |

| C1-COOH | - | 135-145 |

| C2-Et | - | 140-150 |

| C3-Br | - | 115-125 |

| C4-H | 7.5-8.0 (singlet) | 130-140 |

| C5-Br | - | 115-125 |

| C6-I | - | 90-100 |

| -CH₂CH₃ | ~2.8-3.2 (quartet) | 25-35 |

Note: Predicted values are based on empirical data for similar halogenated and substituted benzoic acids and may vary depending on the solvent and experimental conditions.

While 1D NMR provides essential information, 2D-NMR techniques are crucial for unambiguously establishing the connectivity and spatial relationships between atoms. slideshare.net

COSY (Correlation Spectroscopy): A COSY experiment would confirm the coupling between the methylene and methyl protons of the ethyl group, as indicated by a cross-peak between their respective signals. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively assign the carbon signals for the C4-H, the methylene, and the methyl groups. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In the case of this compound, a NOESY experiment could show a correlation between the methylene protons of the ethyl group and the aromatic proton at C4, confirming their relative positions on the ring.

Through the combined interpretation of these 2D-NMR spectra, the complete and unambiguous assignment of all proton and carbon signals can be achieved, solidifying the structural elucidation. science.gov

The chemical shifts in halogenated aromatic systems are significantly influenced by the nature and position of the halogen substituents. The electronegativity and anisotropic effects of bromine and iodine atoms play a crucial role in determining the shielding and deshielding of nearby nuclei. Generally, halogen atoms cause a downfield shift (deshielding) of the attached carbon atom, with the effect being more pronounced for more electronegative halogens.

Proton-proton coupling constants (J-couplings) provide valuable information about the connectivity of protons. miamioh.edu In aromatic systems, the magnitude of the coupling constant depends on the number of bonds separating the coupled protons. Ortho coupling (³JHH) is typically the largest (7–10 Hz), followed by meta coupling (⁴JHH, 2–3 Hz), and para coupling (⁵JHH, 0–1 Hz). wisc.edu For this compound, with only one aromatic proton, proton-proton coupling within the aromatic ring is absent. However, in related congeners with more protons, analysis of these coupling constants would be critical for determining the substitution pattern. organicchemistrydata.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule.

FTIR spectroscopy is an excellent tool for identifying the key functional groups present in this compound. researchgate.net The spectrum would be dominated by characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid, often showing fine structure due to hydrogen bonding. A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The presence of intermolecular hydrogen bonding between the carboxylic acid moieties can lead to a shift of this band to lower wavenumbers. mdpi.com

The aromatic C-H stretching vibration would appear as a weak band above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ region. mdpi.com The C-Br and C-I stretching vibrations are expected to appear in the fingerprint region, at lower wavenumbers (typically below 800 cm⁻¹), and can be useful for confirming the presence of these halogens.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | ~1700 (strong) |

| Aromatic Ring | C-H stretch | >3000 (weak) |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Ethyl Group | C-H stretch | 2850-2960 |

| Halogens | C-Br stretch | 500-600 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular structure and intermolecular interactions.

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint. mdpi.com The symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. physicsopenlab.org The C-Br and C-I bonds, being relatively non-polar, are also expected to give rise to distinct and potentially strong Raman signals, aiding in their identification. mdpi.com By comparing the FTIR and Raman spectra, a more complete assignment of the vibrational modes of the molecule can be achieved, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules. researchgate.net

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing

While specific crystallographic data for this compound is not publicly available, analysis of closely related halogenated benzoic acids provides significant insight into the expected solid-state conformation and packing. For instance, studies on compounds like 3,5-dibromo-2-hydroxybenzoic acid reveal detailed information about their crystal systems and spatial arrangements. nih.gov It is anticipated that this compound would also crystallize in a well-defined system, likely monoclinic or orthorhombic, which are common for such aromatic compounds. nih.govdoaj.org

The conformation of the molecule in the solid state is dictated by the steric and electronic effects of its substituents. The bulky ethyl group at the 2-position, flanked by two large halogen atoms (bromine and iodine), would likely force the carboxylic acid group to twist out of the plane of the benzene (B151609) ring to minimize steric hindrance. This dihedral angle between the carboxylic acid group and the aromatic ring is a critical conformational parameter.

The packing of molecules in the crystal lattice would be governed by a combination of intermolecular forces, including van der Waals forces, and more specific interactions like hydrogen and halogen bonding. The presence of multiple halogen atoms suggests that halogen bonding could play a significant role in the crystal packing, a phenomenon observed in other polyhalogenated organic molecules. nih.govnih.gov

Table 1: Representative Crystal Data for a Related Halogenated Benzoic Acid Derivative

| Parameter | Value (for 3,5-Dibromo-2-hydroxybenzoic acid) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.770 (3) |

| b (Å) | 11.082 (3) |

| c (Å) | 14.879 (4) |

| β (°) | 105.606 (3) |

| Volume (ų) | 1710.4 (8) |

| Z | 8 |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from single-crystal X-ray diffraction. nih.gov

Analysis of Bond Lengths, Angles, and Torsion Angles in Relation to Halogen Substituents

The geometry of the this compound molecule is heavily influenced by its halogen substituents. The carbon-halogen bond lengths are expected to follow the trend C-I > C-Br, consistent with the increasing atomic radii of the halogens. The presence of multiple bulky halogens on the benzene ring will likely lead to some distortion of the aromatic system from perfect planarity.

Investigation of Supramolecular Architectures and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The supramolecular architecture of this compound in the solid state is expected to be rich with non-covalent interactions. The carboxylic acid moiety is a classic hydrogen bond donor and acceptor, and it is highly probable that these molecules will form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. nih.gov In these dimers, the hydroxyl group of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the surface of a material. wikipedia.orgcarleton.edu For this compound, an XPS survey scan would confirm the presence of carbon, oxygen, bromine, and iodine.

High-resolution XPS scans of the individual elements would provide more detailed information about their chemical environment and oxidation states.

C 1s: The carbon 1s spectrum is expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule: the aromatic carbons, the carbons of the ethyl group, and the carboxylic acid carbon. The carbon in the carboxylic acid group (C=O) will be at the highest binding energy due to the electron-withdrawing effect of the oxygen atoms.

O 1s: The oxygen 1s spectrum would likely show two distinct peaks, one for the carbonyl oxygen (C=O) and one for the hydroxyl oxygen (C-OH) of the carboxylic acid group.

Br 3d and I 3d: The binding energies of the bromine 3d and iodine 3d core levels will be characteristic of these halogens being covalently bonded to a carbon atom in an organic matrix. Shifts in these binding energies can provide insights into the electronic effects of the other substituents on the aromatic ring. The spin-orbit splitting of these peaks (e.g., 3d₅/₂ and 3d₃/₂) will be a characteristic feature.

XPS analysis would be particularly useful for examining the surface chemistry of thin films or modified surfaces of this compound, providing valuable information for applications in materials science and electronics. nih.govmdpi.com

Computational and Theoretical Investigations of 3,5 Dibromo 2 Ethyl 6 Iodobenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure and properties of complex organic compounds. These methods provide a theoretical framework to understand the behavior of electrons and nuclei within a molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like 3,5-Dibromo-2-ethyl-6-iodobenzoic acid and determining their electronic properties. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies on substituted benzoic acids. unamur.benih.gov

The geometry optimization process involves finding the minimum energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of bulky bromine and iodine atoms, along with the ethyl group, introduces significant steric hindrance, which influences the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group. DFT calculations can predict these structural parameters with a high degree of accuracy. materialsciencejournal.orgdntb.gov.ua

Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electron density, molecular orbital energies, and the dipole moment. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation for a many-electron system in an approximate way. While computationally more demanding than some DFT methods, HF is valuable for predicting various molecular properties. It serves as a baseline for more advanced methods and can provide insights into electronic structure. Non-self-consistent calculations using HF orbitals with semilocal density functionals have been shown to significantly improve the prediction of reaction barrier heights. nih.gov

Semi-empirical methods, which use parameters derived from experimental data, offer a faster computational alternative for large molecules. While less accurate than DFT and HF, they can be useful for initial explorations of molecular properties and for studying large systems where more rigorous methods are computationally prohibitive.

The accuracy of DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to build molecular orbitals. For molecules containing heavy atoms like bromine and iodine, it is crucial to use basis sets that can adequately describe the electron distribution, including polarization and diffuse functions. The 6-311++G(d,p) basis set is a popular choice that provides a good balance between accuracy and computational cost for studies on substituted benzoic acids. nih.govmaterialsciencejournal.orgdntb.gov.ua

The selection of the exchange-correlation functional in DFT is also critical. The B3LYP functional is widely used and has been shown to provide reliable results for a variety of organic molecules. nih.govresearchgate.net However, for specific properties or systems, other functionals might be more appropriate. For instance, time-dependent DFT (TD-DFT) calculations are used to predict UV-Visible spectra, and the choice of functional can significantly impact the accuracy of the predicted excitation energies. researchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide valuable information about the molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. dntb.gov.ua A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive.

For this compound, the electron-withdrawing nature of the halogen substituents and the carboxylic acid group would be expected to lower the energies of both the HOMO and LUMO. The precise energy gap would be determined by the interplay of these electronic effects and the steric interactions of the substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Substituted Benzoic Acids This table presents hypothetical values to illustrate the expected trends based on general principles of physical organic chemistry. Actual values for this compound would require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzoic Acid | -6.5 | -1.2 | 5.3 |

| 3,5-Dibromobenzoic Acid | -6.8 | -1.8 | 5.0 |

| This compound | -7.1 | -2.2 | 4.9 |

The spatial distribution of the HOMO and LUMO provides insights into the likely sites of electrophilic and nucleophilic attack. The region of the molecule with the highest HOMO density is the most likely site for electrophilic attack, as this is where the most easily donatable electrons are located. For substituted benzoic acids, the HOMO is often localized on the aromatic ring.

Conversely, the region with the highest LUMO density is the most probable site for nucleophilic attack, as this is where an incoming electron would be most stabilized. In this compound, the LUMO is expected to have significant contributions from the carboxylic acid group and the carbon atoms attached to the electronegative halogen atoms.

Molecular Electrostatic Potential (MEP) maps are often used in conjunction with FMO analysis to visualize the electron density distribution and predict reactive sites. dntb.gov.ua Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential mapped onto the electron density surface of the molecule. Different colors on the MEP surface represent different values of the electrostatic potential.

For this compound, the MEP surface would reveal regions of negative potential, typically colored in shades of red, and regions of positive potential, colored in shades of blue. The regions of negative potential indicate areas of high electron density and are susceptible to electrophilic attack. In this molecule, the oxygen atoms of the carboxylic acid group would be expected to show the most intense red color, indicating them as the primary sites for interaction with electrophiles.

Conversely, the regions of positive potential, or electron-deficient areas, are prone to nucleophilic attack. The hydrogen atom of the carboxylic acid group would exhibit a strong blue color, signifying its high positive charge and its role as a hydrogen bond donor. The areas around the halogen atoms (bromine and iodine) would also be of interest, as halogens can exhibit dual behavior, sometimes acting as electrophilic sites (the "sigma-hole" concept).

Table 1: Predicted Molecular Electrostatic Potential (MEP) Surface Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Surface | Implication for Reactivity |

|---|---|---|---|

| Carboxylic Acid Oxygen Atoms | Highly Negative | Red | Susceptible to electrophilic attack, hydrogen bond acceptor |

| Carboxylic Acid Hydrogen Atom | Highly Positive | Blue | Susceptible to nucleophilic attack, hydrogen bond donor |

| Aromatic Ring | Moderately Negative | Yellow/Green | General electron-rich character |

Natural Bond Orbital (NBO) Analysis for Delocalization Effects and Hybridization

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netq-chem.comfaccts.de It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for understanding delocalization effects, hybridization, and donor-acceptor interactions. researchgate.netq-chem.comfaccts.de

In the case of this compound, NBO analysis would provide insights into the hybridization of the atoms in the aromatic ring and the substituents. For instance, it would detail the sp-hybridization of the carbon atoms in the benzene ring and the ethyl group. wisc.edu A key aspect of the NBO analysis would be the examination of hyperconjugative interactions, which are the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. These interactions contribute to the stability of the molecule.

The analysis would likely reveal significant delocalization of the lone pairs of the oxygen atoms in the carboxylic acid group into the π-system of the aromatic ring. Similarly, the lone pairs on the bromine and iodine atoms would also be expected to participate in delocalization. The strength of these interactions can be quantified by the second-order perturbation energy (E(2)), which is calculated within the NBO framework.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| LP(1) O (Carboxylic) | π* (C=C aromatic) | ~15-20 | π-conjugation |

| LP(1) Br | π* (C=C aromatic) | ~5-10 | Halogen-π interaction |

| LP(1) I | π* (C=C aromatic) | ~2-5 | Halogen-π interaction |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) for Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate the computed structure and electronic properties of a molecule. oregonstate.edunih.gov For this compound, the prediction of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) would be particularly valuable.

The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the halogen atoms and the carboxylic acid group, as well as the electron-donating nature of the ethyl group. Comparing the calculated shifts with experimental spectra can aid in the assignment of peaks and confirm the molecular structure. oregonstate.edu

Vibrational frequencies can be computed to simulate the infrared (IR) and Raman spectra of the molecule. nih.govnih.gov These calculations would predict the characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O stretch, the aromatic C-C stretches, and the C-Br and C-I stretches. The calculated frequencies are often scaled to better match experimental values due to approximations in the theoretical methods.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Key Influencing Factors |

|---|---|---|

| ¹H NMR (Aromatic H) | 7.5 - 8.0 ppm | Electron-withdrawing groups (Br, I, COOH) |

| ¹H NMR (Ethyl CH₂) | 2.8 - 3.2 ppm | Anisotropic effect of the aromatic ring |

| ¹³C NMR (Carboxylic C=O) | 165 - 175 ppm | Deshielding by oxygen atoms |

| IR Frequency (O-H stretch) | 3000 - 3300 cm⁻¹ (broad) | Hydrogen bonding |

Aromaticity Indices (e.g., HOMA) and Their Correlation with Substitution Patterns

Aromaticity is a fundamental concept in chemistry, and various indices have been developed to quantify it. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used index that is based on the geometry of the aromatic ring. nih.govresearchgate.netresearchgate.net HOMA values range from 1 for a perfectly aromatic system like benzene to 0 for a non-aromatic system. researchgate.net

For this compound, the HOMA index would be calculated based on the bond lengths of the benzene ring. The presence of bulky and electronegative substituents is expected to cause some distortion of the ring, leading to a HOMA value slightly less than 1. The steric hindrance between the ethyl group, the iodine atom, and the carboxylic acid group would likely lead to some bond length alternation, which would be reflected in the HOMA value. By comparing the HOMA index of this molecule with that of other substituted benzoic acids, one could assess the impact of the specific substitution pattern on the aromaticity of the ring.

Table 4: Predicted Aromaticity Indices for this compound

| Aromaticity Index | Predicted Value | Interpretation |

|---|---|---|

| HOMA | ~0.95 - 0.98 | Highly aromatic, with slight deviation from perfect aromaticity due to substituent effects |

| NICS(0) | ~(-8) - (-10) ppm | Negative value indicates diatropic ring current, characteristic of aromaticity |

Influence of Solvation Models (e.g., SCRF) on Computed Molecular Properties

Most chemical reactions and measurements are carried out in a solvent. Therefore, it is crucial to consider the effect of the solvent on the properties of the molecule. Solvation models, such as the Self-Consistent Reaction Field (SCRF) model, are used in computational chemistry to simulate the presence of a solvent. The SCRF model treats the solvent as a continuous medium with a specific dielectric constant.

For this compound, the use of a solvation model would be important for accurately predicting properties such as its acidity (pKa), dipole moment, and UV-Vis absorption spectrum. The polar carboxylic acid group would interact strongly with polar solvents, and these interactions would influence the molecule's conformation and electronic structure. For example, in a polar solvent, the O-H bond of the carboxylic acid would be more polarized, leading to a lower calculated pKa value compared to the gas phase. The computed dipole moment would also be expected to increase in a polar solvent due to the stabilization of charge separation.

Table 5: Hypothetical Influence of Solvation on Computed Properties of this compound

| Property | Gas Phase (Calculated) | In Water (SCRF Model) | Expected Change |

|---|---|---|---|

| Dipole Moment | ~3.0 D | ~4.5 D | Increase |

| pKa | ~5.0 | ~2.5 | Decrease (more acidic) |

Chemical Reactivity and Derivatization Strategies for 3,5 Dibromo 2 Ethyl 6 Iodobenzoic Acid

Reactivity of Halogen Atoms (Bromine and Iodine) on the Aromatic Ring

The benzene (B151609) ring of 3,5-Dibromo-2-ethyl-6-iodobenzoic acid is substituted with two bromine atoms and one iodine atom. The differing properties of these halogens are key to achieving selective functionalization of the aromatic core, particularly in metal-catalyzed cross-coupling and nucleophilic substitution reactions.

The reactivity of aryl halides in many important synthetic reactions, such as Suzuki, Heck, and Sonogashira cross-coupling reactions, is largely governed by the strength of the carbon-halogen (C-X) bond. The C-X bond strength decreases down the halogen group, making the carbon-iodine bond the weakest and most easily cleaved. msu.edu Consequently, the iodine atom at the C6 position is significantly more reactive than the bromine atoms at the C3 and C5 positions.

This differential reactivity allows for selective substitution at the C6 position while leaving the C-Br bonds intact. For instance, in palladium-catalyzed cross-coupling reactions, oxidative addition of the palladium catalyst to the C-I bond occurs at a much faster rate and under milder conditions than oxidative addition to a C-Br bond. This principle enables the sequential introduction of different substituents onto the aromatic ring.

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-Br Bond | C-I Bond |

|---|---|---|

| Average Bond Enthalpy (kJ/mol) | ~339 | ~272 |

| Relative Reactivity in Oxidative Addition | Lower | Higher |

| Typical Leaving Group Ability | Good | Excellent |

This table illustrates the fundamental differences in bond strength and resulting chemical reactivity between aryl bromides and aryl iodides.

The electronic influence of substituents on an aromatic ring is described by the interplay of inductive and resonance effects. Halogens exhibit a dual nature: they are strongly electronegative, leading to an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. libretexts.orglibretexts.org However, they also possess lone pairs of electrons that can be donated into the aromatic π-system through resonance (+M), which directs incoming electrophiles to the ortho and para positions. quora.comuobabylon.edu.iq

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, providing numerous avenues for derivatization.

The carboxylic acid can be transformed into several key derivatives through standard organic reactions. libretexts.org

Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 3,5-Dibromo-2-ethyl-6-iodobenzoyl chloride. Acid chlorides are valuable synthetic intermediates. youtube.comlibretexts.org

Esters: Esterification can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. youtube.com Alternatively, the acid can be converted to its carboxylate salt and reacted with an alkyl halide, or the more reactive acid chloride can be treated with an alcohol. youtube.commsu.edu

Amides: Amides are typically formed by reacting the acid chloride with a primary or secondary amine. libretexts.org Direct conversion from the carboxylic acid is also possible by heating with an amine, though this often requires harsh conditions.

Table 2: Common Reagents for Carboxylic Acid Transformations

| Desired Derivative | Typical Reagent(s) |

|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) |

| Ester | Alcohol (ROH) with acid catalyst (e.g., H₂SO₄) |

| Amide | Amine (RNH₂ or R₂NH) via the acid chloride intermediate |

This table summarizes common laboratory reagents used to convert the carboxylic acid group into its primary derivatives.

The carboxylic acid group can be reduced to a primary alcohol, (3,5-Dibromo-2-ethyl-6-iodophenyl)methanol. This transformation is typically accomplished using strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. nih.gov

Borane Complexes: Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃-THF), is another effective reagent that readily reduces carboxylic acids. researchgate.net

Recent advancements have also led to catalytic methods for this reduction, employing earth-abundant metals like manganese in hydrosilylation reactions. acs.org The resulting primary alcohol serves as a new point for further functionalization, such as conversion to halides, ethers, or aldehydes.

Reactions Involving the Ethyl Side Chain

The ethyl group attached to the aromatic ring has its own characteristic reactivity, primarily at the benzylic position (the carbon atom directly attached to the ring). This position is activated due to the ability of the adjacent aromatic ring to stabilize radical or ionic intermediates through resonance. libretexts.orglibretexts.org

A key reaction of the ethyl side chain is free-radical halogenation. Using a reagent such as N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), a bromine atom can be selectively introduced at the benzylic position. themasterchemistry.com This would yield 1-(1-bromoethyl)-3,5-dibromo-2-ethyl-6-iodobenzene, introducing a new reactive site for subsequent nucleophilic substitution or elimination reactions without affecting the other functional groups on the molecule.

Another potential reaction is side-chain oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl side chains down to a carboxylic acid, provided a benzylic hydrogen is present. libretexts.orgthemasterchemistry.com However, in this specific molecule, such a reaction would cleave the ethyl group and is generally less synthetically useful than transformations of the other existing functional groups.

Regioselectivity and Chemoselectivity in Multi-Functionalized Aromatic Systems

The selective functionalization of a multi-halogenated aromatic compound like this compound is governed by the inherent differences in the reactivity of the carbon-halogen bonds and the influence of the other substituents on the aromatic ring. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order I > Br > Cl > F. This predictable trend is a cornerstone for achieving regioselectivity in the derivatization of polyhalogenated arenes.

For this compound, the carbon-iodine (C-I) bond is the most labile and therefore the most reactive site for oxidative addition to a low-valent palladium catalyst. This allows for selective functionalization at the C6 position, leaving the two bromine atoms and the carboxylic acid group intact. This chemoselectivity is crucial for sequential cross-coupling strategies, enabling the stepwise introduction of different substituents.

Table 1: Predicted Regioselective Cross-Coupling Reactions of this compound

| Reaction Type | Reagent | Predicted Major Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 6-Aryl-3,5-dibromo-2-ethylbenzoic acid |

| Sonogashira Coupling | Terminal alkyne | 3,5-Dibromo-2-ethyl-6-(alkynyl)benzoic acid |

| Heck Coupling | Alkene | 3,5-Dibromo-2-ethyl-6-(alkenyl)benzoic acid |

| Buchwald-Hartwig Amination | Amine | 6-Amino-3,5-dibromo-2-ethylbenzoic acid |

The steric hindrance imposed by the ortho-ethyl group and the adjacent bromine atom can also influence the regioselectivity of the reactions. While the C-I bond is electronically favored for reaction, severe steric congestion around this position could potentially modulate its reactivity, although in most standard cross-coupling conditions, the electronic effect of the C-I bond's weakness dominates.

Design and Synthesis of Structurally Constrained Analogues

The synthesis of structurally constrained analogues of this compound can lead to the development of novel compounds with specific biological activities or material properties. The strategic functionalization of the different halogen positions allows for the construction of rigid molecular architectures.

One common strategy to introduce conformational constraints is through the formation of cyclic structures. For instance, after a regioselective Suzuki-Miyaura coupling at the C6 position with a suitably functionalized arylboronic acid, an intramolecular cyclization could be envisioned. For example, if the introduced aryl group at C6 contains a nucleophilic moiety, it could potentially react with one of the bromine atoms or the carboxylic acid group to form a new ring system.

Table 2: Potential Strategies for the Synthesis of Structurally Constrained Analogues

| Starting Material | Reaction Sequence | Resulting Analogue |

| This compound | 1. Suzuki coupling with 2-aminophenylboronic acid. 2. Intramolecular amidation. | Dibenzazepinone derivative |

| This compound | 1. Sonogashira coupling with a terminal alkyne bearing a hydroxyl group. 2. Intramolecular etherification. | Furan-fused benzoic acid derivative |

| This compound | 1. Heck coupling with an alkene containing a carboxylic acid. 2. Intramolecular lactonization. | Lactone-fused benzoic acid derivative |

The design of these analogues is often guided by computational modeling to predict the spatial arrangement of the substituents and to understand how these structural constraints might influence the molecule's interaction with biological targets or its material properties. The highly substituted and sterically hindered nature of the parent molecule provides a unique scaffold for creating a diverse library of structurally complex and conformationally restricted derivatives.

Exploration of 3,5 Dibromo 2 Ethyl 6 Iodobenzoic Acid As a Versatile Synthetic Building Block

Role as a Precursor in the Construction of Complex Polyhalogenated Organic Molecules

Polyhalogenated organic molecules are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.gov The strategic placement of multiple halogen atoms on a single aromatic ring, as seen in 3,5-Dibromo-2-ethyl-6-iodobenzoic acid, allows for stepwise and site-selective reactions. This molecule serves as a foundational core, from which more complex, heavily substituted aromatic systems can be built.

The value of such precursors lies in the ability to perform chemoselective modifications. nih.gov The different halogens (I, Br) exhibit distinct reactivities in common transition-metal-catalyzed reactions, a feature that can be exploited to introduce various substituents in a controlled sequence. For instance, the carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. nih.govnih.gov This allows for selective functionalization at the 6-position, leaving the two bromine atoms at the 3- and 5-positions available for subsequent transformations. This stepwise approach is instrumental in the rational design and synthesis of complex polyfunctionalized biaryl scaffolds and other elaborate molecular architectures. nih.gov

Applications in the Synthesis of Heterocyclic Scaffolds (e.g., Pyrones, Indoles, Pyrazinones)

The dense functionality of this compound makes it a promising starting material for the synthesis of various heterocyclic systems through intramolecular cyclization or multi-step convergent strategies.

Pyrones: Halogenated 2-pyrones are valuable intermediates in organic synthesis, often used in cycloaddition and cross-coupling reactions. uni-regensburg.de Starting from this compound, one could envision a synthetic pathway involving the introduction of an oxygen nucleophile, potentially leading to an intramolecular cyclization to form a highly substituted pyrone ring. The synthesis of 2-pyrones can be achieved through various methods, including the coupling of haloacrylic acids with alkynylzinc reagents followed by lactonization, or palladium-catalyzed carbonylative cross-coupling reactions. nih.gov The halogen substituents on the benzoic acid precursor would ultimately be incorporated into the final pyrone ring, making them available for further functionalization.

Indoles: The indole scaffold is a cornerstone of many natural products and pharmaceuticals. nih.gov Syntheses of substituted indoles often rely on the cyclization of functionalized anilines. organic-chemistry.org this compound could be converted into an indole precursor by first introducing an amino group, for example, through nitration followed by reduction. Subsequent intramolecular cyclization, potentially via a palladium-catalyzed process, could then yield a highly functionalized indole-2-carboxylic acid derivative. The presence of the halogen atoms on the benzene (B151609) ring of the resulting indole would offer opportunities for further diversification.

Pyrazinones: 2(1H)-Pyrazinones are heterocyclic motifs found in a range of bioactive molecules. semanticscholar.orgrsc.org Their synthesis often involves the condensation of acyclic building blocks, such as α-amino acid amides and 1,2-dicarbonyl compounds. semanticscholar.org The carboxylic acid functionality of this compound provides a handle to construct one of these acyclic precursors. For example, conversion of the carboxylic acid to an amide, followed by further modifications, could generate a key intermediate for a convergent pyrazinone synthesis. Moreover, halogenated pyrazinone intermediates are known to undergo selective cross-coupling reactions, suggesting that a pyrazinone derived from this benzoic acid would be a versatile platform for creating libraries of substituted analogues. researchgate.net

| Heterocyclic Scaffold | Key Synthetic Strategy | Potential Features of Product |

|---|---|---|

| Substituted Pyrones | Introduction of oxygen nucleophile followed by intramolecular lactonization. | Halogenated pyrone ring suitable for further cross-coupling or cycloaddition reactions. |

| Polyhalogenated Indoles | Introduction of an amino group, followed by transition-metal-catalyzed intramolecular cyclization. | Indole core with multiple halogen sites for diversification. |

| Functionalized Pyrazinones | Conversion to an acyclic precursor (e.g., an α-amino amide derivative) followed by condensation/cyclization. | Pyrazinone ring with a heavily substituted phenyl group. |

Utility in the Generation of Hypervalent Iodine Reagents (e.g., derived from 2-iodobenzoic acid analogues)

Hypervalent iodine compounds are widely used as mild and environmentally friendly oxidizing reagents in modern organic chemistry. researchgate.netacs.org Key examples include 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), both of which are derived from 2-iodobenzoic acid. beilstein-journals.org The core structure required for these reagents is an iodine atom positioned ortho to a carboxylic acid group, which facilitates the formation of a stable cyclic hypervalent iodine structure upon oxidation.

This compound possesses this crucial ortho-iodo-benzoic acid motif. Oxidation of the iodine atom, for instance using reagents like Oxone®, would convert it from the standard I(I) oxidation state to a hypervalent I(III) or I(V) state. nih.gov This would generate a novel, heavily substituted cyclic hypervalent iodine reagent. The electronic properties of this new reagent would be modulated by the presence of the two electron-withdrawing bromine atoms and the electron-donating ethyl group. These substituents could influence the reagent's reactivity, selectivity, and solubility, potentially offering advantages over existing hypervalent iodine oxidants. For example, esters and amides of 2-iodoxybenzoic acid have been shown to be stable and soluble reagents with oxidizing properties similar to IBX. acs.org

Construction of Biaryl and Polyaromatic Systems via Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. scu.ac.ir A significant challenge and opportunity in this area is the site-selective functionalization of polyhalogenated aromatic compounds. acs.orgbohrium.com The differential reactivity of carbon-halogen bonds is key to achieving this selectivity, with the general trend being C-I > C-Br > C-Cl for oxidative addition to a palladium(0) catalyst. nih.govnih.gov

This compound is an ideal substrate for sequential, site-selective cross-coupling reactions. The carbon-iodine bond at the C6 position is the most reactive site and would undergo cross-coupling under conditions that leave the two carbon-bromine bonds at C3 and C5 untouched. This allows for the introduction of a first aryl, alkyl, or alkynyl group at the C6 position. Subsequently, by modifying the reaction conditions (e.g., using a more active catalyst or higher temperatures), the two bromine atoms can be functionalized. The steric hindrance around the C6 position due to the adjacent ethyl and carboxylic acid groups may also influence the selectivity, potentially allowing for differentiation between the two C-Br bonds in subsequent reactions. This stepwise functionalization provides a robust strategy for the controlled synthesis of complex, unsymmetrical polyaromatic systems. escholarship.org

| Reaction Step | Target Halogen | Relative Reactivity | Typical Reaction | Outcome |

|---|---|---|---|---|

| 1 | Iodine (at C6) | Highest | Suzuki, Sonogashira, Stille, Heck | Selective formation of a C-C bond at the C6 position. |